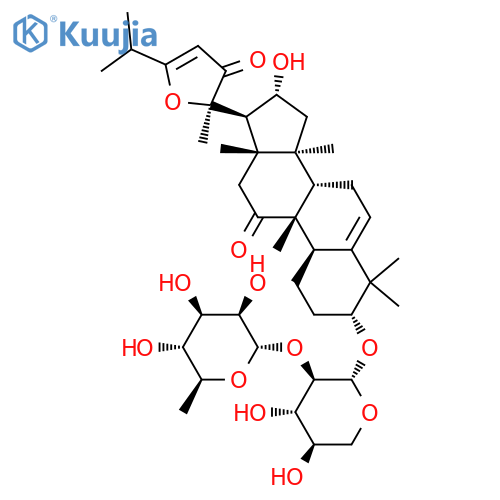Cas no 97230-47-2 (Picfeltarraenin IA)

Picfeltarraenin IA structure
商品名:Picfeltarraenin IA
Picfeltarraenin IA 化学的及び物理的性質
名前と識別子
-
- PIEFELTARRAENIN A
- Picfeltarraenin IA
- Picfeltarraenin ⅠA
- PicfeltarraegeninⅠ3-O-α-L-rhaMnopyranosyl-(1→2)
- Piefeltarraenin ⅠA
- (+)-Picfeltarraenin IA
- 19-Norlanosta-5,23-diene-11,22-dione,3-[[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-,(3a,9b,10a,16a)-
- PIEFELTARRAENIN 1
- PIEFELTARRAENIN IA(AS)
- (2R)-2-[(8S,9R,10S,13R,14S,17S)-3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]
- Picfelltarraenin IA
- NSC694346
- NCI60_033779
- (3α,9β,10α,16α)-3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-19-norlanosta-5,23-diene-11,22-dione (ACI)
- L
- D
- NSC 694346
- HY-N1474
- Picfeltarraenin A
- 97230-47-2
- CCG-270444
- (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
- CS-0016973
- HMS3887E09
- s9138
- MS-31364
- (2R)-2-[(1R,2R,3aS,3bS,7R,9aR,9bR,11aR)-7-{[(2S,3R,4S,5R)-4,5-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-hydroxy-3a,6,6,9b,11a-pentamethyl-10-oxo-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-5-isopropyl-2-methylfuran-3-one
-
- MDL: MFCD32004829
- インチ: 1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19-,21+,22+,23+,25-,28+,29-,30-,31+,32+,33+,34-,35-,36-,38-,39+,40-,41-/m0/s1
- InChIKey: WPXIIGGPWPYUSJ-CUXXYAFUSA-N
- ほほえんだ: C[C@@]12[C@@H]([C@@]3(C(=O)C=C(C(C)C)O3)C)[C@H](O)C[C@]1([C@@H]1CC=C3C([C@@H](CC[C@H]3[C@@]1(C(C2)=O)C)O[C@@H]1OC[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)(C)C)C
計算された属性
- せいみつぶんしりょう: 762.419042g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 回転可能化学結合数: 6
- どういたいしつりょう: 762.419042g/mol
- 単一同位体質量: 762.419042g/mol
- 水素結合トポロジー分子極性表面積: 202Ų
- 重原子数: 54
- 複雑さ: 1570
- 同位体原子数: 0
- 原子立体中心数の決定: 18
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 762.9
じっけんとくせい
- 色と性状: White powder
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 861.5°C at 760 mmHg
- フラッシュポイント: 255.3±27.8 °C
- 屈折率: 1.601
- PSA: 201.67000
- LogP: 2.17280
Picfeltarraenin IA セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P301+P310
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD148019)
- 包装グループ:Ⅲ
Picfeltarraenin IA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T5S1025-5mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥ 459 | 2024-07-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-10 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 10mg |
¥933.00 | 2022-04-26 | |
| eNovation Chemicals LLC | D512250-20mg |
Picfeltarraenin IA |
97230-47-2 | 97% | 20mg |
$285 | 2024-05-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-5 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥573.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80514-10MG |
97230-47-2 | 10MG |
¥4810.78 | 2023-01-06 | |||
| MedChemExpress | HY-N1474-20mg |
Picfeltarraenin IA |
97230-47-2 | 99.83% | 20mg |
¥1800 | 2024-04-15 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1095-100mg |
Picfeltarraenin IA |
97230-47-2 | 98% | 100mg |
$190 | 2023-09-19 | |
| TargetMol Chemicals | T5S1025-100 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 100MG |
¥ 3,442 | 2023-07-10 | |
| Aaron | AR00IMER-50mg |
Picfeltarraenin IA |
97230-47-2 | 98% | 50mg |
$161.00 | 2025-02-28 | |
| TargetMol Chemicals | T5S1025-5 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥ 499 | 2023-07-10 |
Picfeltarraenin IA サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97230-47-2)苦玄参苷IA
注文番号:LE1695768
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:34
価格 ($):discuss personally
Picfeltarraenin IA 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
推奨される供給者
Amadis Chemical Company Limited
(CAS:97230-47-2)Picfeltarraenin IA

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):161.0/305.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97230-47-2)Picfeltarraenin IA

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ




